2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-
CAS No.:
Cat. No.: VC16900394
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | (4R)-2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one |
| Standard InChI | InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3/t13-/m1/s1 |
| Standard InChI Key | UCKDFFJYLLLAAJ-CYBMUJFWSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)N2C[C@@]3(C2=O)CCCN3 |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a spiro[3.4]octane system, where a five-membered lactam ring (2,5-diazaspiro) is fused to a four-membered cyclic amine. The (4R) configuration denotes the stereochemistry at the spiro-junction carbon, which critically influences its biological interactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 232.28 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)N2C[C@@]3(C2=O)CCCN3 | |
| InChIKey | UCKDFFJYLLLAAJ-CYBMUJFWSA-N |
The methoxyphenyl substituent at position 2 introduces aromaticity and electron-donating effects, while the lactam carbonyl (position 1) enables hydrogen bonding with biological targets .
Conformational Dynamics
X-ray crystallography and NMR studies of analogous spiro-lactams reveal restricted rotation around the spiro center, enforcing a rigid geometry that optimizes target binding . The four-membered ring adopts a puckered conformation, while the lactam ring maintains planarity, creating a stereoelectronically complementary interface for receptor engagement .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically begins with cyclization of a β-lactam precursor, followed by functionalization of the spirocyclic core. A representative pathway involves:
-
Cyclocondensation: Reaction of 4-methoxyphenylglycine derivatives with cyclic ketones under Mitsunobu conditions to form the spiro framework.
-
Lactamization: Intramolecular amide bond formation using carbodiimide coupling agents, yielding the 2,5-diazaspiro[3.4]octan-1-one scaffold .
-
Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >98% for the (4R) configuration .
Optimization Challenges
Early routes suffered from low yields (<20%) due to steric hindrance during spirocyclization. Recent advancements employ microwave-assisted synthesis and flow chemistry, improving yields to 45–60% while reducing reaction times from 48 hours to 6 hours .
Biological Activity and Mechanism
NMDAR Modulation
The compound exhibits non-competitive inhibition of NMDARs with an IC₅₀ of 3.2 μM in rat cortical neurons. Molecular docking suggests the methoxyphenyl group occupies a hydrophobic pocket near the GluN2B subunit, while the lactam carbonyl hydrogen-bonds with Ser688 residues. This dual interaction stabilizes the receptor’s closed-state conformation, reducing Ca²⁺ influx and excitotoxicity.
Pharmacological Profiling
In Vitro ADMET Properties
| Parameter | Value | Assay |
|---|---|---|
| Aqueous Solubility | 28 μg/mL | PBS, pH 7.4, 25°C |
| Plasma Protein Binding | 89% | Human serum albumin |
| CYP3A4 Inhibition | IC₅₀ > 50 μM | Fluorescent substrate |
| hERG Blockade | IC₅₀ > 100 μM | Patch-clamp (HEK293) |
Data derived from analogs indicate moderate metabolic stability (t₁/₂ = 45 minutes in human liver microsomes) and minimal off-target activity .
Research Applications and Future Directions
Neuroprotective Agent Development
The compound’s NMDAR antagonism supports its evaluation in stroke and traumatic brain injury models. Pilot studies in murine ischemia-reperfusion models show a 40% reduction in infarct volume at 10 mg/kg.
Spirocyclic Drug Design
Its scaffold serves as a template for hybrid molecules. For example, appending a fluorinated benzyl group to the lactam nitrogen yielded derivatives with 10-fold enhanced MAGL affinity (IC₅₀ = 1.1 nM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume